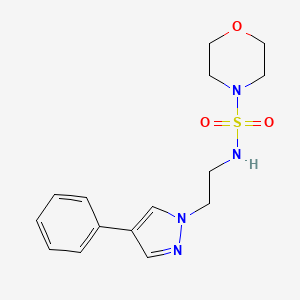
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPTA is a small molecule inhibitor that has been shown to have promising effects on various biological targets, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Radiosynthesis for PET Imaging
Research has demonstrated the use of related compounds in the radiosynthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET), highlighting their potential in neurological and oncological imaging applications (Dollé et al., 2008).
Anticancer Activity
Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives, including 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, for their anticancer properties, showing promising activity against a panel of cancer cell lines (Al-Sanea et al., 2020).
Synthesis of Novel Compounds
Another aspect of research includes the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, demonstrating the compound's versatility in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Green Synthesis of Intermediates
Efforts have been made towards the green synthesis of intermediates such as N-(3-Amino-4-methoxyphenyl)acetamide, showcasing the compound's role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Antimicrobial and Antifungal Activity
Further studies include the development of phenyl methoxyacrylates containing 2-alkenylthiopyrimidine substructures, evaluating their acaricidal activity, which opens avenues for agricultural applications (Hao et al., 2020).
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-pyrimidin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-22-11-3-2-9(14(15,16)17)6-10(11)20-12(21)7-23-13-4-5-18-8-19-13/h2-6,8H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBHQIIXMXPQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)





![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)
